5-Cyano-1-(2,4-difluorophenyl)uracil
Description
5-Cyano-1-(2,4-difluorophenyl)uracil is a substituted uracil derivative characterized by a cyano group at the 5-position and a 2,4-difluorophenyl substituent at the N-1 position of the pyrimidine ring. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing effects of the cyano and fluorine groups, which enhance stability and influence bioactivity. Its synthesis typically involves nucleophilic addition and cyclization reactions using intermediates like 2,4-difluorophenyl isothiocyanate .
Properties
Molecular Formula |
C11H5F2N3O2 |
|---|---|
Molecular Weight |
249.17 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H5F2N3O2/c12-7-1-2-9(8(13)3-7)16-5-6(4-14)10(17)15-11(16)18/h1-3,5H,(H,15,17,18) |
InChI Key |
HAQDIXMDTPUJJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C=C(C(=O)NC2=O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Physical Properties of 5-Cyano-uracil Derivatives
| Compound Name | Melting Point (°C) | Molecular Formula | Key Substituents |
|---|---|---|---|
| 5-Cyano-1-(2,4-difluorophenyl)uracil | 216–219 | C₁₁H₅F₂N₃O₂ | 2,4-difluorophenyl, 5-cyano |
| 5-Cyano-1-(4-fluorophenyl)uracil | 224–226 | C₁₁H₆FN₃O₂ | 4-fluorophenyl, 5-cyano |
| 5-Cyano-1-phenyluracil | ~290 | C₁₁H₇N₃O₂ | Phenyl, 5-cyano |
| 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil | Not reported | C₁₂H₆F₃N₃O₂ | 3-(trifluoromethyl)phenyl, 5-cyano |
Key Observations :
- The 2,4-difluorophenyl substituent reduces the melting point compared to the mono-fluorinated analog, likely due to decreased symmetry and weaker crystal lattice interactions .
Electronic and Reactivity Comparisons
The cyano group at C-5 increases electron deficiency in the pyrimidine ring, making the compound more reactive toward nucleophilic attacks. This contrasts with non-cyano uracil derivatives, which exhibit lower electrophilicity. The 2,4-difluorophenyl group further withdraws electrons via inductive effects, stabilizing the molecule against metabolic degradation compared to unsubstituted phenyl analogs .
Table 2: Electronic Effects of Substituents
| Substituent | Electron Effect | Impact on Reactivity |
|---|---|---|
| 5-Cyano | Strong electron-withdrawing | Enhances electrophilicity at C-6 |
| 2,4-Difluorophenyl | Moderate electron-withdrawing | Improves metabolic stability |
| 3-Trifluoromethylphenyl | Strong electron-withdrawing | Increases lipophilicity and bioactivity |
Antimicrobial Activity
The 2,4-difluorophenyl group is associated with enhanced antimicrobial activity in quinolones (e.g., tosufloxacin and trovafloxacin), suggesting similar benefits in uracil derivatives. Fluorine atoms improve target binding by increasing van der Waals interactions with bacterial enzymes .
Agrochemical Potential
As intermediates in pest control agents, 5-cyano-uracil derivatives exhibit pesticidal and fungicidal properties. The cyano group may act as a hydrogen-bond acceptor, disrupting enzyme function in pathogens. For example, this compound shows higher activity against S. aureus persisters compared to non-fluorinated analogs .
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